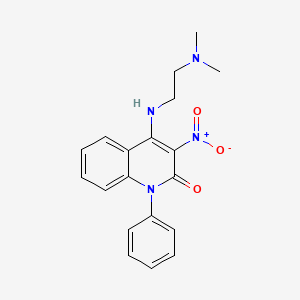

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, also known as DAPI, is a fluorescent stain used in molecular biology and biochemistry to label DNA. DAPI is a small molecule that selectively binds to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. This property makes it a useful tool for visualizing DNA in cells and tissues.

Wissenschaftliche Forschungsanwendungen

- Micelles and Vesicles : Polymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) and its quaternized derivatives are used in drug delivery systems. These polymers self-assemble into micelles and vesicles. Micelles carry hydrophobic drugs within their hydrophobic cores, while vesicles can encapsulate both hydrophobic and hydrophilic drugs. The versatility of these structures makes them valuable for targeted drug delivery .

- PDMAEMA and pH Responsiveness : PDMAEMA and its quaternized forms are pH-responsive polymers. They swell or collapse in response to changes in pH, making them useful for controlled drug release and other applications .

- Temperature Responsiveness : These polymers also exhibit temperature-dependent behavior, which can be harnessed for applications such as smart hydrogels and temperature-responsive drug carriers .

- RAFT Polymerization : Homopolymers of DMAEMA can be synthesized directly in aqueous media using reversible addition-fragmentation chain transfer polymerization (RAFT). This controlled polymerization technique allows precise control over the polymer structure .

- Tris(2-dimethylaminoethyl)amine (Me6TREN) : This compound, derived from DMAEMA, serves as an ATRP ligand. It facilitates the creation of telechelic polymers and forms complexes with group 1 metals. These complexes play a role in alkali-metal-mediated synthetic applications .

- Gene Therapy : The self-assembly properties of DMAEMA-containing polymers make them suitable for gene delivery. Vesicles formed by these polymers can encapsulate genetic material for efficient gene therapy .

- Antibacterial Treatment : Quaternized DMAEMA polymers exhibit antibacterial properties, making them relevant for medical applications .

- Functional Coatings : DMAEMA-based polymers can be used to create functional coatings for biosensors. Their responsiveness to environmental changes allows for sensitive detection .

Drug Delivery Systems

Responsive Polymers

Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP)

Biomedical Applications

Sensors and Biosensors

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-21(2)13-12-20-17-15-10-6-7-11-16(15)22(14-8-4-3-5-9-14)19(24)18(17)23(25)26/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZIMSQOYHVRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)